![molecular formula C15H25NO B6896144 2-Azabicyclo[2.2.1]heptan-2-yl-[1-(2-methylpropyl)cyclobutyl]methanone](/img/structure/B6896144.png)
2-Azabicyclo[2.2.1]heptan-2-yl-[1-(2-methylpropyl)cyclobutyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[221]heptan-2-yl-[1-(2-methylpropyl)cyclobutyl]methanone is a complex organic compound featuring a bicyclic structure with nitrogen and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]heptan-2-yl-[1-(2-methylpropyl)cyclobutyl]methanone typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptan-2-yl-[1-(2-methylpropyl)cyclobutyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce various functional groups onto the bicyclic structure.
Scientific Research Applications
2-Azabicyclo[2.2.1]heptan-2-yl-[1-(2-methylpropyl)cyclobutyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptan-2-yl-[1-(2-methylpropyl)cyclobutyl]methanone involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: A simpler bicyclic compound with similar structural features.
3-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size and nitrogen position.
2,7-Diazabicyclo[2.2.1]heptane: A compound with two nitrogen atoms in the bicyclic structure.
Uniqueness
2-Azabicyclo[2.2.1]heptan-2-yl-[1-(2-methylpropyl)cyclobutyl]methanone is unique due to its specific combination of a bicyclic structure with a cyclobutyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-2-yl-[1-(2-methylpropyl)cyclobutyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-11(2)9-15(6-3-7-15)14(17)16-10-12-4-5-13(16)8-12/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLJSDVBAXXDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCC1)C(=O)N2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
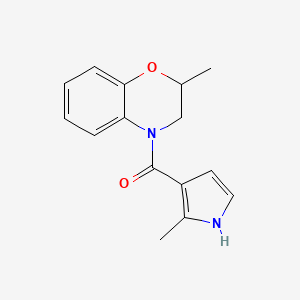
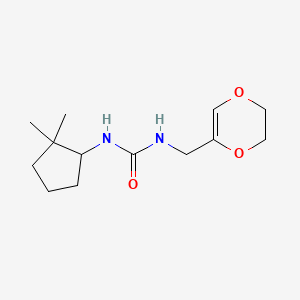

![2-Chloro-5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]benzonitrile](/img/structure/B6896086.png)
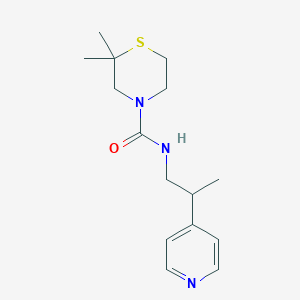
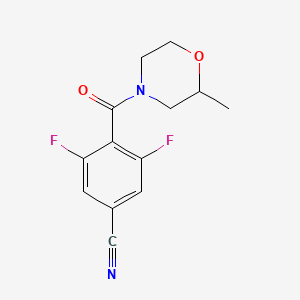
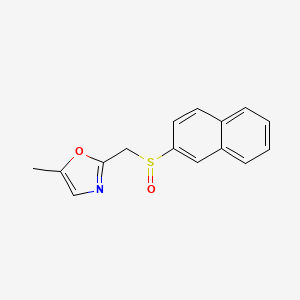
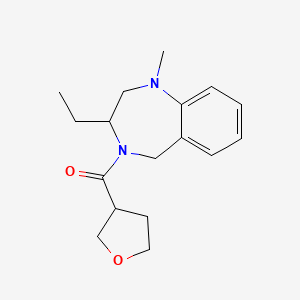
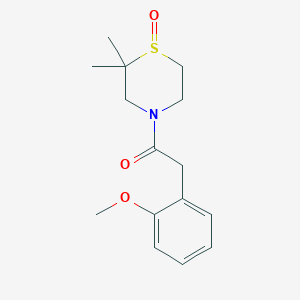
![1-[(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B6896122.png)
![1-[4-(Cyclohex-3-en-1-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B6896127.png)
![N-(1-cyclopropylpropan-2-yl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B6896132.png)
![N-(2-bicyclo[2.2.1]heptanylmethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B6896134.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B6896139.png)
